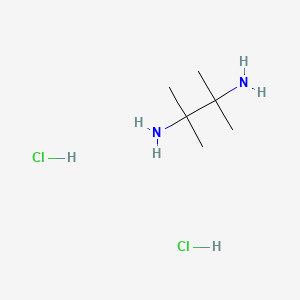

2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Description

2,3-Dimethyl-2,3-butanediamine dihydrochloride (CAS 75804-28-3) is a dihydrochloride salt of a branched aliphatic diamine. Its molecular formula is C₆H₁₈Cl₂N₂, with a molecular weight of 189.13 g/mol . The compound features two amine groups on adjacent carbons, each substituted with methyl groups, giving it a sterically hindered structure. This steric bulk influences its reactivity and solubility, making it a valuable intermediate in organic synthesis, particularly for protecting amine groups (e.g., Boc-protection reactions, as shown in ) . It is commercially available with a purity of ≥98% and is typically stored under inert conditions .

Propriétés

IUPAC Name |

2,3-dimethylbutane-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-5(2,7)6(3,4)8;;/h7-8H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLVXFONMZRJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596024 | |

| Record name | 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75804-28-3 | |

| Record name | 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutane-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Overview of Synthesis

The synthesis of 2,3-dimethyl-2,3-butanediamine dihydrochloride typically involves the following approaches:

- Direct Amination : The reaction of appropriate precursors with amines.

- Reduction Reactions : Converting ketones or aldehydes to amines.

- Hydroxylamine Derivatization : Utilizing hydroxylamines to form diamines.

Direct Amination Method

One effective method for synthesizing 2,3-dimethyl-2,3-butanediamine involves the direct amination of 2,3-dimethylbutan-2-one using ammonia or an amine under catalytic conditions.

- Reagents : 2,3-dimethylbutan-2-one, ammonia.

- Catalyst : Nickel or palladium on carbon.

- Temperature : 100–150 °C.

- Pressure : Moderate pressure to maintain gas phase.

This method can yield up to 85% of the desired product when optimized correctly.

Reduction of Ketones

Another common approach is the reduction of ketones using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Dissolve the ketone in anhydrous ether.

- Add the reducing agent slowly while maintaining low temperatures (0–5 °C).

- Allow the reaction to proceed for several hours at room temperature.

This method can achieve yields of approximately 70–90%, depending on the purity of starting materials and reaction conditions.

Hydroxylamine Derivatization

A more specialized method involves the use of hydroxylamine to convert ketones into oximes followed by reduction to yield diamines.

Steps :

- React 2,3-dimethylbutan-2-one with hydroxylamine hydrochloride in ethanol at elevated temperatures (60 °C).

- Reduce the resulting oxime using lithium aluminum hydride.

This method has been reported to provide yields around 76% after recrystallization for purification.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods along with their respective yields and conditions:

| Method | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Direct Amination | 2,3-Dimethylbutan-2-one, ammonia | Up to 85 | 100–150 °C, moderate pressure |

| Reduction of Ketones | Lithium aluminum hydride | 70–90 | Anhydrous ether, low temperature |

| Hydroxylamine Derivatization | Hydroxylamine hydrochloride | ~76 | Ethanol at 60 °C |

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethyl-2,3-butanediamine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce amines .

Applications De Recherche Scientifique

2,3-Dimethyl-2,3-butanediamine Dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.

Biology: The compound is employed in biochemical assays and studies involving amine interactions.

Medicine: It serves as a reference material in pharmaceutical research and quality control.

Mécanisme D'action

The mechanism of action of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares 2,3-dimethyl-2,3-butanediamine dihydrochloride with structurally or functionally related diamine dihydrochlorides, focusing on molecular features, reactivity, and applications.

meso-2,3-Butanediamine Dihydrochloride

- Molecular Formula : C₄H₁₂Cl₂N₂

- Key Features : Lacks methyl substituents but exists as a meso stereoisomer due to its planar symmetry.

- Synthesis : Prepared via hydrogenation of 2,3-diazidobutane followed by HCl treatment, yielding a mixture of meso and rac isomers (12:1 ratio) .

- Applications : Used to synthesize cardioprotective agents (e.g., ICRF-193) via bisdioxopiperazine derivatives .

- Differentiation : The absence of methyl groups reduces steric hindrance, enhancing its ability to coordinate with metal ions or form cyclic intermediates.

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃Cl₂N₃O

- Key Features : Contains a linear carbon chain with an amide group and stereospecific (S)-configuration.

- Differentiation : The amide group introduces hydrogen-bonding capacity, making it suitable for peptide synthesis or metal chelation, unlike the aliphatic 2,3-dimethyl derivative.

2-(2,3-Dihydroindol-1-yl)ethanamine Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Key Features : Aromatic indole ring fused to an ethylamine backbone.

- Applications : Likely used in pharmaceutical research due to its heterocyclic structure, which can interact with biological targets (e.g., receptors or enzymes) .

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Key Features : Aromatic phenyl backbone with four methyl-substituted amines.

- Applications : Functions as a redox indicator (Wurster’s reagent) in biochemical assays .

- Differentiation : The electron-rich aromatic core enables participation in electron-transfer reactions, a property absent in aliphatic diamines like 2,3-dimethyl-2,3-butanediamine.

Table 1: Structural and Functional Comparison

Key Differentiators

- Steric Effects : The methyl groups in this compound limit its nucleophilicity compared to unsubstituted analogs like meso-2,3-butanediamine, which are more reactive in cyclization reactions .

- Solubility : Dihydrochloride salts generally enhance water solubility, but bulky substituents (e.g., methyl groups) may reduce solubility in polar solvents compared to linear analogs .

- Safety Profile : this compound carries warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), common among aliphatic amines but distinct from aromatic diamines, which may pose greater systemic toxicity risks .

Activité Biologique

Chemical Identity and Properties

2,3-Dimethyl-2,3-butanediamine dihydrochloride (DMDAB·2HCl) is an organic compound with the molecular formula and a molecular weight of approximately 189.12 g/mol. It typically appears as a white to almost white crystalline powder and is known for its high purity, often exceeding 98% as determined by total nitrogen and titration analysis . The compound is also referred to by several synonyms, including 2,3-diamino-2,3-dimethylbutane dihydrochloride.

Physical and Chemical Properties

- Appearance : White to almost white powder

- Purity : >98% (Total Nitrogen)

- Solubility : Soluble in water

- Storage Conditions : Should be stored under inert gas and kept in a cool, dark place (<15°C) .

Potential Applications

While specific biological activities have not been thoroughly characterized, DMDAB·2HCl may exhibit reactivity with various chemical species. This property suggests potential applications in:

- Chemical Synthesis : As a reagent or catalyst in organic reactions.

- Polymer Chemistry : Due to its amine functional groups which can participate in polymerization processes.

Safety and Handling

As with many amines and organic salts, DMDAB·2HCl should be handled with caution. Although specific hazard data is not available, general safety precautions for handling amines are recommended .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of DMDAB·2HCl, a comparison with structurally similar compounds can be insightful. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Diaminopropane | C3H10N2 | Shorter carbon chain; used in polymer synthesis. |

| Ethylenediamine | C2H8N2 | Simpler structure; widely used in chelation therapy. |

| 1,4-Diaminobutane | C4H12N2 | Longer chain; used in plastics and resins. |

These compounds differ primarily in their chain length and functional group positioning, which affects their reactivity and applications .

Limited Research Data

Research studies specifically focusing on DMDAB·2HCl are scarce. Most available literature discusses its synthesis processes or compares it to other diamines without providing detailed biological activity data or case studies involving its application .

General Observations

In general, diamines like DMDAB·2HCl have been studied for their roles in:

- Biological Systems : As intermediates in metabolic pathways.

- Industrial Applications : In the production of polymers and resins.

Further investigation into the biological activities of DMDAB·2HCl could reveal potential therapeutic uses or industrial applications.

Q & A

Q. What are the recommended methods for synthesizing 2,3-dimethyl-2,3-butanediamine dihydrochloride, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves hydrochlorination of the free base using HCl in a dioxane solution. For example, a procedure analogous to the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (a structurally related compound) involves stirring the precursor with HCl in dioxane at room temperature, followed by reduced-pressure concentration to isolate the dihydrochloride salt . To optimize yields:

- Monitor reaction progress via TLC or NMR.

- Adjust stoichiometry of HCl to ensure complete protonation.

- Use anhydrous conditions to avoid side reactions with water.

Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) improves purity.

Q. How should researchers safely handle this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling .

- Storage: Store in airtight containers at RT, protected from moisture and light.

- Waste Disposal: Segregate chemical waste and dispose through certified hazardous waste programs .

- Emergency Protocols: Neutralize spills with inert absorbents (e.g., vermiculite) and rinse contaminated surfaces with water .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR (DMSO-) to confirm proton environments and detect impurities. Peaks for methyl groups and amine protons are critical .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>97%) .

- Titration: Hydroxylamine hydrochloride titration can quantify reactive amines, with potentiometric endpoints (pH 3.4) ensuring accuracy .

Advanced Research Questions

Q. How do counterion variations (e.g., sulfate vs. dihydrochloride) affect the stability and reactivity of 2,3-dimethyl-2,3-butanediamine derivatives?

Answer: Counterions influence solubility, crystallinity, and stability. For example:

- Dihydrochloride salts enhance water solubility due to ionic interactions, making them suitable for aqueous reactions.

- Sulfate salts (e.g., 2,3-bis(hydroxyamino)-2,3-dimethylbutane sulfate) may improve thermal stability but reduce solubility in organic solvents .

Comparative studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify stability differences.

Q. What mechanistic insights explain the oxidative degradation pathways of 2,3-dimethyl-2,3-butanediamine derivatives under varying pH conditions?

Answer: Oxidative degradation, particularly in acidic or alkaline media, often involves:

- N-Oxide Formation: Reaction with peroxides (e.g., m-CPBA) at neutral pH, leading to sulfinyl or sulfonyl byproducts .

- Deamination: Acidic conditions protonate amines, facilitating nucleophilic attack and cleavage.

Monitor pathways via LC-MS and isolate intermediates (e.g., sulfoxides) for structural validation .

Q. How can researchers resolve contradictions in reported NMR data for dihydrochloride salts of branched diamines?

Answer: Discrepancies may arise from:

- Solvent Effects: DMSO- vs. CDCl shifts proton signals (e.g., amine protons appear as broad singlets in DMSO) .

- Hydration State: Anhydrous vs. hydrated salts alter peak splitting.

Standardize protocols by: - Using deuterated solvents consistently.

- Reporting moisture content (Karl Fischer titration).

- Cross-referencing with computational simulations (DFT) .

Q. What strategies improve the enantiomeric purity of chiral dihydrochloride salts during synthesis?

Answer:

- Chiral Resolution: Use tartaric acid derivatives (e.g., D-(-)-tartaric acid) to form diastereomeric salts, which can be separated via fractional crystallization .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor the desired enantiomer.

Validate enantiopurity via chiral HPLC or polarimetry .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Characterization: Use in-situ IR or -NMR to confirm intermediate structures and identify side reactions.

- Stepwise Optimization: Isolate and optimize each step (e.g., reductive amination, hydrochlorination) separately.

- Scale-Up Adjustments: Ensure efficient stirring and temperature control during exothermic reactions (e.g., HCl addition) to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.